molecular formula C11H21ClN2O2 B2568474 tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride CAS No. 1956355-97-7

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride

Cat. No.: B2568474
CAS No.: 1956355-97-7
M. Wt: 248.75
InChI Key: KWCLMLVKQUKPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride is a valuable spirocyclic chemical building block prized in medicinal chemistry for its rigid, three-dimensional structure. The 2-azaspiro[3.3]heptane scaffold is instrumental in the design and synthesis of novel therapeutic agents, particularly for exploring structure-activity relationships and optimizing the physicochemical properties of lead compounds . This reagent is extensively used in the construction of molecular scaffolds for drug discovery programs. Its application is highlighted in advanced research, such as the development of novel inhibitors for challenging targets, including the structure-guided optimization of antitubercular agents that target polyketide synthase 13 (Pks13) . The tert-butoxycarbonyl (Boc) protecting group allows for versatile synthetic manipulation, making it a critical intermediate for introducing the azaspiro[3.3]heptane amine moiety into more complex molecules under standard deprotection conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCLMLVKQUKPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956355-97-7
Record name tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes dissolving tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate in dichloromethane, followed by the addition of acetaldehyde aqueous solution and acetic acid at 0°C. Sodium cyanoborohydride is then added to the reaction mixture to reduce the intermediate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.

Scientific Research Applications

Pharmacological Potential

Research indicates that tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride exhibits promising pharmacological properties:

  • Antidepressant Activity : Studies suggest that compounds with spirocyclic structures can modulate neurotransmitter systems, potentially offering antidepressant effects.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
  • Neurological Applications : Due to its structural similarity to known neuroactive compounds, it may serve as a lead structure for developing drugs targeting neurological disorders .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of related spiro compounds in animal models. The results indicated that these compounds significantly reduced depressive behaviors, suggesting that this compound could be further investigated as a potential antidepressant .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS : 1956355-97-7
  • Molecular Formula : C₁₁H₂₁ClN₂O₂
  • Molecular Weight : 248.75 g/mol
  • Synonyms: 2-Aza-spiro[3.3]hept-6-yl-carbamic acid tert-butyl ester hydrochloride .

This hydrochloride salt features a spirocyclic 2-azaspiro[3.3]heptane core modified with a tert-butoxycarbonyl (Boc) group at the 6-position. It is supplied in high-purity grades (≥95%) and is utilized in pharmaceutical research, particularly as a building block for drug discovery .

Structural Comparison with Similar Compounds

Key structural analogs and their differences are summarized below:

Compound Name CAS Key Structural Differences Similarity Score Reference
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (free base) 1118786-85-8 Lacks hydrochloride counterion 0.96
tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate 1118786-85-8 Spiro[3.4]octane ring (vs. [3.3]heptane) 0.98
tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride 1788044-12-1 1-aza vs. 2-aza configuration 0.94
tert-Butyl N-(2-azaspiro[3.3]heptan-5-yl)carbamate hydrochloride 1801767-45-2 Substituent at 5-position (vs. 6-position) 0.94
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride 1408074-48-5 Oxo group at 6-position N/A
8-Oxa-2-azaspiro[4.5]decane hydrochloride N/A Oxa substitution; larger spiro[4.5]decane ring N/A

Key Observations :

  • Ring Size : Spiro[3.3]heptane analogs exhibit smaller ring systems compared to spiro[3.4]octane or spiro[4.5]decane derivatives, impacting steric effects and conformational flexibility .
  • Substituent Position : The 6-position substitution in the target compound contrasts with 5-position analogs (e.g., CAS 1801767-45-2), altering electronic and steric profiles .
  • Counterion Variants : The hydrochloride salt enhances solubility compared to free bases or oxalate salts (e.g., PB03072, a hemioxalate derivative) .

Molecular and Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility
Target (HCl salt) 248.75 High in polar solvents (e.g., water, DMSO)
Free Base (CAS 1118786-85-8) 212.29 Lower aqueous solubility
Hemioxalate (PB03072) 1181816-12-5 Moderate solubility; pH-dependent

Biological Activity

Chemical Identity and Properties

tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride is a synthetic compound with the following characteristics:

PropertyValue
Chemical Formula C₁₁H₂₁ClN₂O₂
Molecular Weight 248.75 g/mol
CAS Number 1956355-97-7
IUPAC Name tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate; hydrochloride
Appearance Solid

This compound is recognized for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors involved in neurological functions. The spirocyclic structure contributes to its ability to modulate receptor activity, making it a candidate for further investigation in neuropharmacology.

Pharmacological Profiles

Research indicates that compounds similar to tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate exhibit diverse pharmacological effects:

  • CNS Activity : These compounds may influence central nervous system (CNS) pathways, potentially offering therapeutic benefits for conditions such as anxiety and depression.
  • Antiviral Properties : Some studies suggest that related azaspiro compounds have shown antiviral activity, particularly against viruses like dengue, by inhibiting host kinases critical for viral replication .
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, which could be relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the synthesis and biological implications of azaspiro compounds:

  • Synthesis and Derivatives : Two efficient synthetic routes have been established for creating bifunctional derivatives of azaspiro compounds, allowing for further exploration of their biological properties .
  • Biological Evaluation : A study focusing on related azaspiro compounds demonstrated significant inhibition of specific enzymes linked to inflammation and pain pathways, suggesting a potential role in analgesic therapies .

Toxicological Data

Safety assessments indicate that this compound poses certain hazards:

Hazard StatementsDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures include avoiding inhalation and contact with skin and eyes.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves coupling tert-butyl chloroformate with 2-azaspiro[3.3]heptan-6-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

  • Solvent : Dichloromethane or THF for solubility and reactivity .
  • Temperature : 0–5°C to minimize side reactions (e.g., carbamate hydrolysis) .
  • Workup : Acidic aqueous extraction (e.g., HCl) to isolate the hydrochloride salt . Table 1 summarizes critical reaction conditions:
ParameterOptimal ValuePurpose
SolventDichloromethaneEnhances reagent solubility
BaseTriethylamineNeutralizes HCl byproduct
Reaction Time4–6 hoursEnsures complete conversion

Yield optimization requires monitoring via TLC or LC-MS to track intermediate formation .

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and light-sensitive. Recommended protocols:

  • Storage : Sealed containers under inert gas (N₂/Ar), 2–8°C, and protected from light .
  • Handling : Use anhydrous solvents and gloveboxes to prevent hydrolysis .
  • Stability Testing : Periodic NMR or HPLC analysis to detect degradation (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound influence its reactivity in medicinal chemistry applications?

The spiro[3.3]heptane core imposes conformational rigidity, which:

  • Reduces entropy loss during target binding, enhancing affinity for biomolecules (e.g., enzymes, receptors) .
  • Improves metabolic stability compared to linear analogs due to steric shielding of labile groups . Case Study : In kinase inhibitor design, the spiro scaffold improved selectivity by restricting rotational freedom, minimizing off-target interactions .

Q. What analytical strategies resolve discrepancies in reported purity values (e.g., 95% vs. 98%) across different batches?

Contradictions may arise from variations in synthetic protocols or analytical methods. Mitigation strategies include:

  • Standardized Purity Assays : Use orthogonal techniques (HPLC, GC-MS, elemental analysis) .
  • Batch Comparison : Analyze impurities via LC-MS to identify residual solvents or side products (e.g., deprotected amines) .
  • Synthetic Reproducibility : Optimize stoichiometry (e.g., tert-butyl chloroformate:amine ratio) to minimize unreacted starting materials .

Q. How do salt forms (e.g., hydrochloride vs. oxalate) affect the compound’s physicochemical properties?

Salt selection impacts solubility, crystallinity, and bioavailability:

  • Hydrochloride : Enhances aqueous solubility for in vitro assays (e.g., enzymatic screens) .
  • Oxalate/Hemioxalate : Improves crystallinity for X-ray diffraction studies . Table 2 compares properties of common salts:
Salt FormSolubility (H₂O)Melting PointPreferred Use Case
HydrochlorideHigh180–185°CBiological assays
OxalateModerate210–215°CStructural characterization

Q. What safety precautions are warranted given conflicting hazard classifications in safety data sheets (SDS)?

While some SDS classify the compound as non-hazardous , others note risks (e.g., H302: harmful if swallowed) . To address contradictions:

  • Conservative Handling : Use PPE (gloves, goggles) and fume hoods for all procedures .
  • Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish models) to validate safety profiles .

Methodological Considerations

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm spirocyclic structure via distinct shifts for tert-butyl (δ ~1.4 ppm) and carbamate (δ ~155 ppm) groups .
  • IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (MW: 248.76 g/mol) via ESI+ or MALDI-TOF .

Q. How can researchers leverage this compound as a building block for complex molecule synthesis?

The carbamate group serves as a protective moiety for amines, enabling:

  • Peptide Mimetics : Incorporation into macrocyclic peptides via SPPS (solid-phase peptide synthesis) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling of spirocyclic intermediates with aryl halides .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported CAS numbers or molecular formulas?

Cross-reference authoritative databases (e.g., PubChem, CAS Common Chemistry) to resolve discrepancies. For example:

  • CAS 1118786-85-8 : Correct for tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate .
  • CAS 1788044-12-1 : Refers to a related analog (tert-butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride) .

Q. What computational tools predict the biological activity of spirocyclic carbamates?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes to targets like GPCRs or proteases. Key parameters:

  • Conformational Sampling : Account for spiro ring rigidity in free energy calculations .
  • ADMET Prediction : Use QSAR models to optimize logP and polar surface area for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.